molecular formula C10H7N3S B11056455 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine

7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11056455
M. Wt: 201.25 g/mol
InChI Key: BHTIMGHTIIUQKM-UHFFFAOYSA-N
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Description

7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a thienyl substituent at the 7-position. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with 3-thiophenecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the thienyl substituent.

    7-Phenylpyrazolo[1,5-a]pyrimidine: A similar compound with a phenyl group instead of a thienyl group.

    7-(2-Furyl)pyrazolo[1,5-a]pyrimidine: A compound with a furyl group at the 7-position.

Comparison: 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other substituents like phenyl or furyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and photophysical properties, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H7N3S/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h1-7H

InChI Key

BHTIMGHTIIUQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC=NC3=CC=NN23

Origin of Product

United States

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